molecular formula C18H19NO2 B12622856 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-37-1

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B12622856
CAS No.: 920804-37-1
M. Wt: 281.3 g/mol
InChI Key: JYKWVFMWWADQSY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone structure with a prop-2-en-1-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium to ensure high yields and optical purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce benzyloxyphenylethanol.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the prop-2-en-1-ylamino substituent may influence its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one, also known by its chemical structure C18H19NO2, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a benzyloxy moiety and an allylamine group, which are believed to contribute to its pharmacological properties.

Structure and Properties

The compound features a distinctive enaminone structure that includes a benzene ring, a hydroxyl group, and a ketone. The molecular formula is C18H19NO2, and its structural representation indicates potential interactions with biological targets .

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : The presence of the benzyloxy group has been linked to enhanced inhibitory activity on epidermal growth factor receptor (EGFR) kinases, which is crucial for cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds from the same chemotype have shown promise in modulating inflammatory pathways, particularly through agonism of peroxisome proliferator-activated receptors (PPARs) .
  • Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Anticancer Activity

A study focused on derivatives of 1-[4-(benzyloxy)phenyl]-2-aminoethanones revealed that compounds with similar scaffolds exhibited IC50 values ranging from 1.82 to 5.55 μM across different cancer cell lines. The benzyloxy moiety was instrumental in enhancing EGFR inhibitory activity, paralleling findings from established drugs like lapatinib .

Anti-inflammatory Mechanisms

Research into the PPARα agonistic properties of related compounds suggests that they can alleviate conditions associated with inflammation and vascular leakage. The compound's structural modifications have been shown to improve potency and selectivity in targeting PPAR pathways .

Case Studies

StudyCompoundActivityIC50 (μM)Notes
10cAnticancer5.55Effective against HCT-116 cells
A91Anti-inflammatory>60Low clearance in liver microsomes
Enaminone DerivativeCytotoxicityVariesStructural integrity confirmed via crystallography

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound's ability to mimic known EGFR inhibitors enhances its potential as an anticancer agent.
  • PPAR Activation : Agonism of PPARα leads to downstream effects that mitigate inflammation and promote metabolic regulation.
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells has been observed, likely through the activation of specific signaling pathways influenced by the compound's structure.

Properties

CAS No.

920804-37-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C18H19NO2/c1-2-12-19-13-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h2-11,19H,1,12-14H2

InChI Key

JYKWVFMWWADQSY-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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